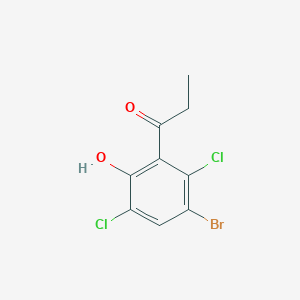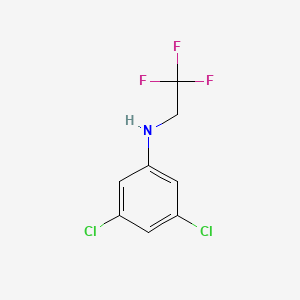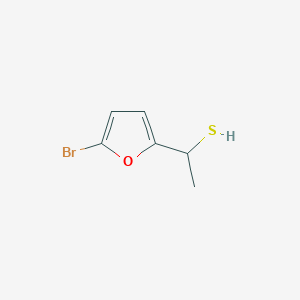
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 It is a derivative of phenol, characterized by the presence of bromine, chlorine, and hydroxyl groups on the aromatic ring, along with a propanone side chain
Métodos De Preparación
The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Fries rearrangement of 2,5-dichloro-3-bromophenyl acetate with aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as tetrachloroethane at elevated temperatures (70-80°C) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group in the propanone side chain can be reduced to form an alcohol.
Substitution: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one include:
1-(3-Bromo-2-hydroxyphenyl)ethanone: Lacks the chlorine atoms and has a shorter side chain.
1-(3-Chloro-2-hydroxyphenyl)ethanone: Contains chlorine instead of bromine and has a shorter side chain.
1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one: Has a longer side chain.
The uniqueness of this compound lies in its specific combination of halogen atoms and the hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7BrCl2O2 |
|---|---|
Peso molecular |
297.96 g/mol |
Nombre IUPAC |
1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H7BrCl2O2/c1-2-6(13)7-8(12)4(10)3-5(11)9(7)14/h3,14H,2H2,1H3 |
Clave InChI |
RMSQNVMXCNCFTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13299984.png)
![10-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13299989.png)




amine](/img/structure/B13300023.png)


![ethyl (2E)-2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13300048.png)


![1-[2-(Thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13300067.png)

